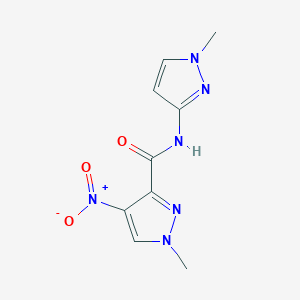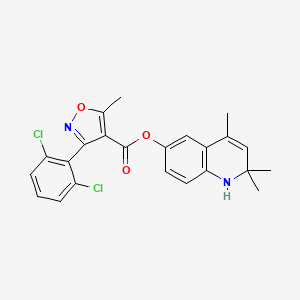![molecular formula C17H18N4O B10956901 (2E)-N-[2-(1H-indol-3-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10956901.png)
(2E)-N-[2-(1H-indol-3-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a complex organic compound that features both indole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a pyrazole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (E)-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like tryptamine and serotonin share the indole moiety.
Pyrazole derivatives: Compounds such as celecoxib and pyrazole itself are structurally related.
Uniqueness
What sets (E)-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE apart is its combination of both indole and pyrazole groups, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.
Properties
Molecular Formula |
C17H18N4O |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C17H18N4O/c1-21-12-13(10-20-21)6-7-17(22)18-9-8-14-11-19-16-5-3-2-4-15(14)16/h2-7,10-12,19H,8-9H2,1H3,(H,18,22)/b7-6+ |
InChI Key |
NRTRLVADTPWDAO-VOTSOKGWSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32 |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)NCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-4-methyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one](/img/structure/B10956823.png)
![ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10956830.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B10956838.png)
![4-{[(1E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-en-1-yl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10956860.png)
![ethyl 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10956861.png)
![13-(difluoromethyl)-4-(1-ethylsulfonylpiperidin-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956867.png)
![13-(difluoromethyl)-4-[4-[(4-ethoxyphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956881.png)
![4-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956886.png)
![{5-[5-(1-Adamantyl)-1,3,4-oxadiazol-2-YL]-2-furyl}methyl [4-(tert-butyl)phenyl] ether](/img/structure/B10956894.png)


![(2E)-2-{[5-phenyl-2-(piperidin-1-yl)furan-3-yl]methylidene}hydrazinecarbothioamide](/img/structure/B10956899.png)
![1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10956902.png)
![Ethyl 3-cyano-6-(thiophen-2-yl)-2-[(5,5,5-trifluoro-2,4-dioxopentyl)sulfanyl]pyridine-4-carboxylate](/img/structure/B10956903.png)
